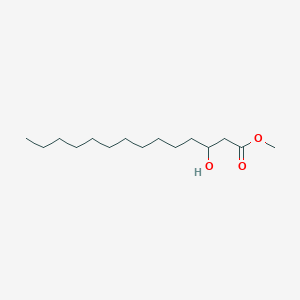

Methyl 3-hydroxymyristate

説明

Significance within Lipid Chemistry and Pharmacological Research

In the realm of lipid chemistry, Methyl 3-hydroxytetradecanoate (B1260086) is recognized as a fundamental component of lipopolysaccharides (LPS), specifically the Lipid A moiety, which constitutes the outer membrane of Gram-negative bacteria. researchgate.netnih.gov This association makes it a crucial biomarker for the presence of these bacteria in various environments. researchgate.net Furthermore, it is an intermediate in the biosynthesis and metabolism of fatty acids. mdpi.comoup.com

The pharmacological relevance of Methyl 3-hydroxytetradecanoate is multifaceted. It functions as a quorum-sensing signal molecule, or "quormone," in the plant pathogen Ralstonia solanacearum, regulating its virulence. medchemexpress.comszabo-scandic.commedchemexpress.comnih.gov This discovery has opened avenues for the development of anti-virulence strategies. The compound and its parent acid have also been investigated for their potential anti-inflammatory and antimicrobial properties. americanchemicalsuppliers.comfrontiersin.org Moreover, abnormal levels of 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, are linked to certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, highlighting its diagnostic potential. mdpi.com

Historical Context of Methyl 3-Hydroxytetradecanoate Investigation

The study of 3-hydroxy fatty acids dates back to the early 20th century with the discovery of polyhydroxyalkanoates (PHAs), which are polyesters produced by microorganisms. mdpi.com Maurice Lemoigne's work in 1926 on these bacterial energy storage molecules laid the groundwork for understanding the metabolism of 3-hydroxy fatty acids. mdpi.com

A pivotal moment in the specific investigation of Methyl 3-hydroxytetradecanoate came with the exploration of bacterial communication. Researchers identified it as a diffusible signal molecule involved in the phc quorum-sensing system of Ralstonia solanacearum. nih.gov This finding was significant as it demonstrated that a strain previously thought to only produce methyl 3-hydroxypalmitate (B1262271) as a signal molecule also utilized Methyl 3-hydroxytetradecanoate for regulating virulence factors. nih.gov This highlighted a diversity in the signaling mechanisms within this bacterial species.

Current Research Landscape and Emerging Areas

The contemporary research landscape for Methyl 3-hydroxytetradecanoate is dynamic and expanding into novel areas. Current investigations continue to explore its role in microbial pathogenesis and the intricate details of quorum sensing.

Emerging areas of research include its application in paleoenvironmental studies. Scientists have discovered that the distribution of 3-hydroxy fatty acids, including the parent acid of Methyl 3-hydroxytetradecanoate, in soil and marine sediments can serve as a proxy for past temperature and pH levels. copernicus.orgbohrium.com This has opened up new possibilities for reconstructing past climates.

Furthermore, there is growing interest in the potential of (R)-3-hydroxyalkanoate methyl esters, derived from microbial PHAs, as novel biofuels. researchgate.netnrel.gov Research in this area is focused on the production and characterization of these esters as sustainable energy sources. researchgate.netnrel.gov Additionally, the involvement of Methyl 3-hydroxytetradecanoate in plant defense mechanisms is an active area of investigation, with studies indicating its production by endophytic bacteria can induce systemic resistance in plants against pathogens. frontiersin.orginteresjournals.org Recent pharmacometabolomic studies have also associated increased levels of 3-hydroxy medium-chain fatty acids with metformin (B114582) treatment in patients with type 2 diabetes, suggesting new avenues for understanding the drug's mechanisms of action. nih.govfrontiersin.org

Chemical Compound Information

| Compound Name | Synonyms |

| Methyl 3-hydroxytetradecanoate | 3-Hydroxy myristic acid methyl ester, (±)-Methyl 3-Hydroxytetradecanoate, 3-OH PAME |

| 3-hydroxytetradecanoic acid | 3-hydroxymyristic acid |

| Lipopolysaccharide | LPS |

| (R)-methyl 3-hydroxymyristate | (R)-3-OH MAME |

| methyl 3-hydroxypalmitate | 3-OH PAME |

| Polyhydroxyalkanoates | PHA |

| Metformin | |

| Methyl salicylate | MeSA |

| Jasmonic acid | JA |

Research Findings on Methyl 3-hydroxytetradecanoate

| Research Area | Key Finding |

| Lipid Chemistry | A key component of the Lipid A moiety in Gram-negative bacteria. researchgate.netnih.gov |

| Pharmacology | Acts as a quorum-sensing molecule in Ralstonia solanacearum, regulating virulence. medchemexpress.comnih.gov |

| Biomarker | Elevated levels are associated with metabolic disorders like LCHAD deficiency. mdpi.com |

| Paleoenvironment | Its parent acid is used as a proxy for reconstructing past temperature and pH. copernicus.orgbohrium.com |

| Biofuel | (R)-3-hydroxyalkanoate methyl esters are being explored as novel biofuels. researchgate.netnrel.gov |

| Plant Defense | Produced by endophytic bacteria, it can induce systemic resistance in plants. frontiersin.org |

| Metabolomics | Increased levels of related 3-hydroxy fatty acids are linked to metformin treatment. nih.govfrontiersin.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971039 | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-83-2 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Stereochemical Considerations in Methyl 3 Hydroxytetradecanoate Research

Stereoisomerism and Enantiomeric Purity: Focus on (R)-Methyl 3-Hydroxytetradecanoate (B1260086)

Methyl 3-hydroxytetradecanoate possesses a chiral center at the C-3 position, giving rise to two stereoisomers: (R)-Methyl 3-hydroxytetradecanoate and (S)-Methyl 3-hydroxytetradecanoate. The spatial arrangement of the hydroxyl group defines these enantiomers, which are non-superimposable mirror images of each other. psu.edu

The (R)-enantiomer is of particular note as it is the form commonly found in nature, particularly as a monomer unit in polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various bacteria. mdpi.comresearchgate.netethz.ch The enzymatic processes in these organisms are highly stereospecific, leading to the exclusive production of the (R)-isomer. researchgate.netnih.gov

Importance of Chiral Purity in Biological Activity

The stereochemistry of a molecule is fundamentally important for its biological activity. researchgate.net Enantiomers of the same compound can exhibit markedly different, and sometimes opposing, physiological effects. psu.edu This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. researchgate.net

In the context of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids to which methyl 3-hydroxytetradecanoate is related, stereochemistry plays a crucial role in their biological functions. nih.gov For instance, different enantiomers of FAHFAs can have varying anti-inflammatory and anti-diabetic effects. nih.gov The specific configuration of the chiral center can influence how the molecule binds to its target proteins. nih.gov While some biological activities may be stereospecific, others might be achievable by both enantiomers, suggesting that the chiral center is not always a critical component for all protein interactions. nih.gov

The enzymatic production of hydroxy fatty acids is stereospecific, yielding enantiopure lipids, whereas chemical oxidation often results in racemic mixtures (equal amounts of both enantiomers). nih.gov Therefore, determining the enantiomeric composition of these compounds in biological samples can provide insights into their metabolic origins. nih.gov

Distinct Pharmacokinetic Profiles of R- and S-Enantiomers

The pharmacokinetic properties—absorption, distribution, metabolism, and excretion—of chiral compounds can also be enantiomer-specific. psu.edunih.gov The body's enzymes and transport proteins can differentiate between R- and S-enantiomers, leading to different rates of metabolism and clearance. nih.govnih.gov

Functional Group Reactivity and Derivatization Strategies

The chemical reactivity of Methyl 3-hydroxytetradecanoate is largely dictated by its two primary functional groups: the methyl ester and the hydroxyl group. vulcanchem.com These groups serve as key sites for chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties. mdpi.com

Methyl Ester Functional Group for Efficient Derivatization

The methyl ester group is a versatile handle for various chemical transformations. Esterification of the parent carboxylic acid, 3-hydroxytetradecanoic acid, to its methyl ester is a common strategy to facilitate analysis and further derivatization. sigmaaldrich.comlabtorg.kz This conversion reduces the polarity of the molecule, making it more amenable to techniques like gas chromatography (GC) by preventing issues such as hydrogen bonding and adsorption. sigmaaldrich.comlabtorg.kz

The methyl ester can undergo several reactions, including:

Hydrolysis: Conversion back to the carboxylic acid.

Transesterification: Reaction with other alcohols to form different esters.

Aminolysis: Reaction with amines to form amides.

These reactions are fundamental in creating diverse libraries of compounds for various applications, including the synthesis of bioactive molecules. research-solution.commdpi.com

Hydroxyl Group as a Site for Chemical Modifications

The hydroxyl group at the C-3 position is a prime site for chemical modification, opening up numerous avenues for creating derivatives with altered physicochemical and biological properties. mdpi.comresearchgate.net This hydroxyl group can be readily used to form ether or ester bonds, allowing for the introduction of various functionalities. mdpi.comresearchgate.net

Common derivatization strategies involving the hydroxyl group include:

Acylation: Reaction with acylating agents to form esters. This is a common method to protect the hydroxyl group or to introduce specific acyl chains. gcms.cz

Alkylation: Reaction to form ethers, which can alter the molecule's hydrophobicity and biological activity. mdpi.com

Silylation: Conversion to a trimethylsilyl (B98337) (TMS) ether, a common derivatization technique for GC-MS analysis that increases volatility and thermal stability. researchgate.net

Synthetic Methodologies for Methyl 3 Hydroxytetradecanoate and Analogues

Chemical Synthesis Approaches

Enantioselective Hydrogenation of Beta-Carbonyl Groups.researchgate.netchimia.ch

A key method for synthesizing enantiomerically pure methyl (R)-3-hydroxytetradecanoate is the asymmetric hydrogenation of its precursor, methyl 3-oxotetradecanoate. researchgate.netchimia.ch This approach is favored for large-scale production due to its efficiency and high selectivity. chimia.ch The success of this method hinges on several factors, including the catalyst's activity and selectivity, the purity of the substrate, and the quality of the hydrogen gas used. researchgate.netchimia.ch

Ruthenium complexes containing chiral diphosphine ligands, such as (R)-Ru(OAc)2(BINAP), are highly effective catalysts for the enantioselective hydrogenation of the β-carbonyl group in methyl 3-oxotetradecanoate. beilstein-journals.org This process yields methyl (R)-3-hydroxytetradecanoate with high enantiomeric purity. beilstein-journals.org The reaction is typically carried out in methanol (B129727) under hydrogen pressure at elevated temperatures. beilstein-journals.org For instance, using (R)-Ru(OAc)2(BINAP) at 65 °C and 1.5 MPa of H2 resulted in a 98% yield of methyl (R)-3-hydroxytetradecanoate. beilstein-journals.org The enantiomeric excess of the product is crucial, and this catalytic system has been shown to provide the desired (R)-enantiomer in high purity. chimia.chbeilstein-journals.org

Other ruthenium-based catalysts, such as [{RuCl((R)-SEGPHOS)}2(μ-Cl)3][Et2NH2], have also been successfully employed. In one example, the asymmetric hydrogenation of methyl 3-oxotetradecanoate using this catalyst in methanol at 50°C under 3.0 MPa of hydrogen for 15 hours resulted in a 99.5% yield of methyl (R)-3-hydroxytetradecanoate. google.com

Table 1: Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate

| Catalyst | Product | Yield (%) | Enantiomeric Excess (%) |

| (R)-Ru(OAc)2(BINAP) | Methyl (R)-3-hydroxytetradecanoate | 95 | >99 (after crystallization) |

| (S)-Ru(OAc)2(BINAP) | Methyl (S)-3-hydroxytetradecanoate | 95 | 97 |

| Raney-nickel/tartaric acid | Methyl (R)-3-hydroxytetradecanoate | 80 | 84-91 (>99 after crystallization) |

Data compiled from multiple studies. chimia.ch

The chirality of the resulting methyl 3-hydroxytetradecanoate (B1260086) is dictated by the chirality of the BINAP ligand used in the ruthenium catalyst. researchgate.net When (S)-Ru(OAc)2(BINAP) is used as the catalyst, the hydrogenation of methyl 3-oxotetradecanoate yields the opposite enantiomer, methyl (S)-3-hydroxytetradecanoate. researchgate.netresearchgate.net This demonstrates the high degree of stereochemical control exerted by the chiral catalyst. The enantiomeric excess for the (S)-enantiomer is also typically high, for example, 97% ee has been reported. chimia.ch The ability to selectively produce either the (R) or (S) enantiomer by choosing the appropriate chiral catalyst is a significant advantage of this synthetic route. researchgate.netchimia.ch

Enzymatic Resolution of Racemic Mixtures.oup.com

Enzymatic resolution offers a biological route to obtaining enantiomerically pure 3-hydroxytetradecanoates. oup.com This method involves the use of lipases to selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two. oup.comresearchgate.net For instance, (S)-3-hydroxytetradecanoic acid can be prepared by the lipase-catalyzed transesterification of racemic methyl 3-hydroxytetradecanoate. oup.com This is followed by fractional recrystallization to achieve high enantiomeric purity. oup.com While effective, this method can have drawbacks such as moderate yields. chimia.ch For example, lipase-catalyzed transesterification of racemic methyl 3-hydroxytetradecanoate has been reported with a 46% yield and 70% enantiomeric excess. chimia.ch Another approach involves the porcine pancreas lipase-catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium. aidic.it

Oxidation Pathways from Methyl 3-hydroxytetradecanoate to Methyl 3-oxotetradecanoate.electronicsandbooks.com

The reverse reaction, the oxidation of methyl 3-hydroxytetradecanoate to methyl 3-oxotetradecanoate, is also a significant transformation in organic synthesis. The Swern oxidation is a common and mild method used for this purpose. electronicsandbooks.comwikipedia.org This reaction utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups. wikipedia.org It effectively converts primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org

Synthesis of Protected Derivatives (e.g., (3R)-3-Benzyloxy-tetradecanoic acid).psu.edu

Protecting the hydroxyl group of methyl 3-hydroxytetradecanoate is often a necessary step in multi-step syntheses. One common protected derivative is (3R)-3-benzyloxy-tetradecanoic acid. psu.edu This can be synthesized by treating methyl (R)-3-hydroxytetradecanoate with benzyl (B1604629) bromide and silver oxide in benzene, followed by saponification. psu.edu This two-step process has been reported to yield the desired product in 60% yield. psu.edu Another method involves the reaction of methyl (R)-3-hydroxytetradecanoate with benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of trifluoromethanesulfonic acid. prepchem.com

Biocatalytic and Biotechnological Production

The synthesis of methyl 3-hydroxytetradecanoate is increasingly shifting towards biocatalytic and biotechnological methods, which are considered more environmentally friendly compared to traditional chemical synthesis. researchgate.netresearchgate.net These approaches leverage engineered microorganisms and natural microbial fermentation processes to produce the compound, often with high stereoselectivity. researchgate.netresearchgate.net

The targeted production of specific chiral intermediates like (R)-methyl 3-hydroxytetradecanoate ((R)-MHOT), a key component in the synthesis of Orlistat, has been successfully achieved through the use of genetically engineered microorganisms. researchgate.netresearchgate.net

Researchers have successfully prepared (R)-MHOT from methyl 3-oxotetradecanoate (MOT) by employing a mutant of the short-chain dehydrogenase/reductase (SDR) enzyme sourced from the bacterium Novosphingobium aromaticivorans. researchgate.netresearchgate.net A specific mutant, identified as NaSDR-G145A/I199L, demonstrated significantly enhanced catalytic activity. researchgate.netresearchgate.net This engineered enzyme showed a kcat value (a measure of the maximum number of substrate molecules converted to product per enzyme molecule per second) that was 3.23 times greater than that of the wild-type SDR when acting on the MOT substrate. researchgate.netresearchgate.net This heightened efficiency makes the biocatalytic route a promising alternative for producing the enantiomerically pure intermediate. researchgate.netresearchgate.net

To move beyond laboratory-scale synthesis, the expression conditions for the recombinant NaSDR-G145A/I199L mutant were investigated and optimized. researchgate.net This optimization enabled the use of the engineered cells for the gram-scale preparation of (R)-MHOT. researchgate.net In a notable application, the system was used to prepare (R)-MHOT with a substrate concentration of 50 g/L of methyl 3-oxotetradecanoate. researchgate.netresearchgate.net The resulting product was confirmed by gas chromatography to have a high enantiomeric excess value of 99.0%. researchgate.netresearchgate.net

Table 1: Biocatalytic Production of (R)-Methyl 3-Hydroxytetradecanoate

| Parameter | Details | Source |

| Enzyme | Mutant Short-Chain Dehydrogenase/Reductase (SDR) | researchgate.netresearchgate.net |

| Source Organism | Novosphingobium aromaticivorans | researchgate.netresearchgate.net |

| Specific Mutant | NaSDR-G145A/I199L | researchgate.netresearchgate.net |

| Substrate | Methyl 3-oxotetradecanoate (MOT) | researchgate.net |

| Product | (R)-Methyl 3-hydroxytetradecanoate ((R)-MHOT) | researchgate.netresearchgate.net |

| Catalytic Improvement | 3.23-fold greater kcat value than wild-type enzyme | researchgate.netresearchgate.net |

| Preparation Scale | Gram-scale with 50 g/L of substrate | researchgate.net |

| Product Purity | 99.0% enantiomeric excess (e.e.) | researchgate.netresearchgate.net |

Methyl 3-hydroxytetradecanoate is also found as a constituent monomer within a class of biodegradable biopolymers known as polyhydroxyalkanoates (PHAs). frontiersin.orgnih.govnih.gov These polymers are accumulated intracellularly by a wide variety of microorganisms as carbon and energy storage materials. frontiersin.orgnih.govnih.gov

Methyl 3-hydroxytetradecanoate (or its acid form, 3-hydroxytetradecanoate, 3HTD) is a recognized monomer in medium-chain-length polyhydroxyalkanoates (mcl-PHAs). frontiersin.orgresearchgate.netd-nb.info Mcl-PHAs are polyesters primarily composed of (R)-3-hydroxyalkanoic acid monomers with chain lengths ranging from 6 to 14 carbons. cdnsciencepub.comportlandpress.com The inclusion of monomers like 3HTD gives these biopolymers elastomeric and thermoplastic properties. nih.govcdnsciencepub.com Numerous studies have identified 3HTD in PHAs produced by various bacteria, including species of Pseudomonas and Bacillus. frontiersin.orgd-nb.infocdnsciencepub.comsemanticscholar.org

The specific monomeric composition of mcl-PHAs, including the relative percentage of the 3-hydroxytetradecanoate monomer, is significantly influenced by the carbon source supplied to the microorganism during fermentation. d-nb.infocdnsciencepub.comfrontiersin.org

Different carbon feedstocks can be used to tailor the properties of the resulting polymer. For instance, feeding bacteria with fatty acids that are structurally related to the desired monomer can increase its incorporation into the PHA chain. researchgate.net An engineered strain of Pseudomonas entomophila (LAC23), which has a deficient β-oxidation pathway, was able to produce a homopolymer of poly(3-hydroxytetradecanoate) when tetradecanoic acid was used as the sole carbon source. researchgate.net

The use of waste materials as carbon sources is a cost-effective and sustainable approach. When Pseudomonas putida MTCC 2475 utilized hydrolysate from Solanum tuberosum (potato) periderm waste, the resulting mcl-PHA contained a significant 19.2% peak area for 3-hydroxytetradecanoate. frontiersin.orgnih.gov The same bacterial strain produced a PHA with a 4.14% composition of 3-hydroxytetradecanoate methyl ester when grown on corn stover waste. frontiersin.org

In contrast, when various Pseudomonas putida strains were cultivated using crude glycerol (B35011) as the carbon source, the proportion of the C14 monomer was relatively low. P. putida KT2440 produced a PHA containing 0.59 mol% 3-hydroxytetradecanoate, while the KT2442 strain yielded 0.95 mol%. d-nb.info Similarly, Pseudomonas chlororaphis PA23-63 produced a PHA with a 3-hydroxytetradecanoate content ranging from 4% to 11% when grown on canola oil. cdnsciencepub.com A study using Bacillus pumilus FMI3 with crude glycerol as the feedstock reported a 12% composition of 3-hydroxytetradecanoate in the produced mcl-PHA. semanticscholar.org

Table 2: Influence of Carbon Source on 3-Hydroxytetradecanoate (C14) Monomer Composition in mcl-PHA

| Microbial Strain | Carbon Source | C14 Monomer Composition (%) | Source |

| Pseudomonas putida MTCC 2475 | Solanum tuberosum Periderm Hydrolysate | 19.2% | frontiersin.orgnih.gov |

| Pseudomonas putida MTCC 2475 | Corn Stover Waste | 4.14% | frontiersin.org |

| Pseudomonas putida KT2440 | Raw Glycerol | 0.59% | d-nb.info |

| Pseudomonas putida KT2442 | Raw Glycerol | 0.95% | d-nb.info |

| Pseudomonas chlororaphis PA23-63 | Canola Oil | 4% - 11% | cdnsciencepub.com |

| Pseudomonas entomophila LAC23 | Tetradecanoic Acid | 100% (Homopolymer) | researchgate.net |

| Bacillus pumilus FMI3 | Crude Glycerol | 12% | semanticscholar.org |

Microbial Fermentation for Polyhydroxyalkanoate (PHA) Production

Metabolic Engineering Strategies for Enhanced Production in Pseudomonas putida

Pseudomonas putida naturally produces mcl-PHAs, which are composed of monomers ranging from C6 to C14 in chain length, as carbon and energy storage compounds. nih.govnih.gov Typically, when grown on non-related carbon sources like glucose or lignin (B12514952) derivatives, the resulting PHA is a heteropolymer dominated by 3-hydroxyoctanoate (B1259324) (C8) and 3-hydroxydecanoate (B1257068) (C10), with 3-hydroxydodecanoate (C12) and 3-hydroxytetradecanoate (C14) present as minor components. nih.gov To increase the yield and manipulate the composition of these bioplastics, several metabolic engineering strategies have been developed, focusing on redirecting cellular resources towards the synthesis of PHA precursors. nih.gov

The β-oxidation pathway is a primary metabolic route for breaking down fatty acids. In PHA production from fatty acid feedstocks, this pathway is the main source of (R)-3-hydroxyacyl-CoA monomers. researchgate.netpreprints.org However, it also competes with PHA synthesis by degrading the fatty acid substrates and the intermediates that would otherwise be incorporated into the polymer chain.

By weakening or disrupting the β-oxidation cycle, for example by deleting key enzyme-encoding genes like fadA and fadB, metabolic engineers can significantly alter the flow of carbon in the cell. nih.govresearchgate.net This modification reduces the degradation of fatty acid precursors, making them more available for the PHA synthase enzyme. researchgate.net Research has shown that in β-oxidation-weakened mutants of P. putida, the monomer composition of the resulting PHA is more directly correlated to the chain length of the fatty acids supplied in the growth medium. researchgate.netnih.gov This strategy has been successfully employed to produce PHAs with adjustable monomer compositions and has been shown to enable the incorporation of higher contents of longer-chain monomers such as C12 and C14, leading to mcl-PHAs with distinct material properties like increased crystallinity and higher melting temperatures. frontiersin.org

Table 1: Effect of Weakening β-Oxidation on PHA Production

| Strain | Genetic Modification | Effect | Reference |

|---|---|---|---|

| P. putida | Deletion of fadA and fadB | 2.5-fold increase in mcl-PHA production from heptanoate (B1214049) and octanoate. | nih.gov |

| P. putida KTQQ20 | β-oxidation weakened | Production of PHA monomers structurally related to the supplied fatty acids. | nih.gov |

| P. putida KTOYO6ΔC | β-oxidation weakened | Production of copolymers with adjustable monomer content based on fatty acid feed. | researchgate.net |

| Mutant P. putida strains | Not specified | Incorporated higher contents of C12 and C14 monomers, resulting in mcl-PHAs with elevated melting temperatures. | frontiersin.org |

When producing PHAs from non-fatty acid sources like glucose, the precursors are derived from the de novo fatty acid biosynthesis pathway. A critical factor in this process is the availability of reducing power in the form of NADPH. The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of cellular NADPH, and its initial and rate-limiting step is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD), encoded by the zwf gene. nih.govnih.govijms.info

Table 2: Impact of G6PD Overproduction on PHA Synthesis

| Organism | Engineering Strategy | Outcome | Reference |

|---|---|---|---|

| Cupriavidus necator | G6PD Overproduction | Increased PHA production from fructose (B13574). | nih.gov |

| E. coli | G6PD Overproduction | Increased intracellular NADPH levels and a 41% increase in PHA accumulation. | nih.gov |

| P. putida | Transcriptome analysis during PHA production | Induction of genes encoding glucose-6-phosphate dehydrogenase was observed. | nih.govresearchgate.net |

| P. putida | Use of Entner–Doudoroff pathway | Generates more NADPH, which is beneficial for products requiring this cofactor. | frontiersin.org |

PhaG-Mediated Synthesis from Non-Related Carbon Sources

The enzyme (R)-3-hydroxyacyl-ACP:CoA transferase, encoded by the phaG gene, provides a crucial metabolic link between the de novo fatty acid biosynthesis pathway and mcl-PHA synthesis. nih.govscispace.com When P. putida is grown on non-related carbon sources such as carbohydrates, intermediates of fatty acid synthesis in the form of (R)-3-hydroxyacyl-ACPs are channeled towards PHA production through the action of PhaG. nih.gov This enzyme facilitates the conversion of these intermediates into the (R)-3-hydroxyacyl-CoA substrates required by the PHA synthase (PhaC). nih.govscispace.com

The substrate specificity of PhaG is a key determinant of the final monomer composition of the PHA. While PhaG from P. putida is reported to have a preference for the C10 substrate, 3-hydroxydecanoyl-ACP, it exhibits broad activity against various medium-chain-length (C6-C14) substrates. nih.govnih.gov Heterologous expression of phaG has been shown to significantly increase PHA accumulation from non-related carbon sources. researchgate.net Furthermore, exploring different PhaG homologs has revealed variants with altered specificities, capable of producing different profiles of monomers, including C14-containing molecules, thereby demonstrating its potential as a target for protein engineering to produce tailored oleochemicals. nih.govasm.org

Role in Bioplastic Formation from Waste Materials

The economic viability of bioplastic production is heavily dependent on the cost of the carbon feedstock, which can account for up to 50% of the total production cost. semanticscholar.org Consequently, there is significant interest in using inexpensive and abundant waste materials as substrates for PHA synthesis. Pseudomonas putida and other bacteria have demonstrated the ability to valorize various waste streams by converting them into valuable mcl-PHAs. nih.govnih.govjmb.or.krresearchgate.net

Studies have successfully used waste vegetable oils, crude glycerol from biodiesel production, and lignin streams from lignocellulosic biomass processing as carbon sources for PHA production. nih.govnih.govsemanticscholar.orgjmb.or.kr The resulting PHAs are typically heteropolymers whose composition is influenced by the nature of the waste material. For instance, Pseudomonas sp. strain DR2 produced mcl-PHA from waste vegetable oil containing 8.35% 3-hydroxytetradecanoate (C14). jmb.or.kr In another study, Bacillus pumilus FMI3, utilizing crude glycerol, produced an mcl-PHA with a 12% fraction of 3-hydroxytetradecanoate. semanticscholar.org The use of lignin-rich streams with engineered P. putida also yields mcl-PHAs containing a minor fraction of the C14 monomer. nih.gov These findings underscore the potential of using waste as a sustainable and low-cost feedstock for producing bioplastics with varied monomer content, including 3-hydroxytetradecanoate.

Table 3: Monomer Composition of mcl-PHA from Various Waste Carbon Sources

| Organism | Waste Substrate | 3-hydroxytetradecanoate (C14) Content (% of total monomers) | Other Major Monomers | Reference |

|---|---|---|---|---|

| Pseudomonas sp. DR2 | Waste Vegetable Oil | 8.35% | 3-hydroxyoctanoate (45.67%), 3-hydroxydecanoate (34.88%) | jmb.or.kr |

| Bacillus pumilus FMI3 | Crude Glycerol | 12% | 3-hydroxydodecanoate (67%), 3-hydroxydecanoate (12%), 3-hydroxyoctanoate (9%) | semanticscholar.org |

| P. putida KT2440 (engineered) | Lignin-rich stream | 1-2% | 3-hydroxydecanoate (66%), 3-hydroxyoctanoate (22-26%) | nih.gov |

| Pseudomonas mendocina CH50 | Unprocessed Biodiesel Waste | Not specified, but P(3HHx-3HO-3HD-3HDD) produced | 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecanoate | nih.gov |

Biological Roles and Mechanisms of Action in Methyl 3 Hydroxytetradecanoate Research

Involvement in Bacterial Physiology and Pathogenesis

Methyl 3-hydroxytetradecanoate (B1260086) and its related precursor, 3-hydroxytetradecanoic acid, play multifaceted roles in the survival, virulence, and interaction of various bacteria with their environments and hosts.

In the plant pathogenic bacterium Ralstonia solanacearum, the causative agent of bacterial wilt in a wide range of crops, (R)-methyl 3-hydroxymyristate [(R)-3-OH MAME], another name for (R)-methyl 3-hydroxytetradecanoate, functions as a crucial quorum-sensing (QS) signal molecule, or quormone nih.govnih.gov. Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression and collective behaviors nih.gov.

The phc quorum-sensing system in R. solanacearum is central to its virulence nih.govnih.gov. This system utilizes diffusible signals to regulate the production of virulence factors. While some strains of R. solanacearum produce methyl 3-hydroxypalmitate (B1262271) (3-OH PAME) as their QS signal, others, such as strain OE1-1, utilize (R)-methyl 3-hydroxytetradecanoate nih.govdoi.org.

The biosynthesis of (R)-methyl 3-hydroxytetradecanoate is catalyzed by the methyltransferase PhcB, which specifically methylates (R)-3-hydroxymyristic acid nih.govnih.gov. As the bacterial population density increases, the concentration of this signal molecule rises. The signal is then detected by the sensor histidine kinase PhcS, which is part of a two-component system (PhcS/PhcRQ) nih.govnih.govnih.gov. This detection initiates a signaling cascade that ultimately activates the global transcriptional regulator PhcA nih.govnih.gov.

Activated PhcA controls the expression of a wide array of genes, leading to the production of key virulence factors. These include extracellular polysaccharide I (EPS I), which is a primary factor in causing the wilting of host plants, as well as various secondary metabolites and the formation of biofilms nih.govnih.govnih.gov. The specificity between the type of signal molecule produced (either 3-OH MAME or 3-OH PAME) and the corresponding PhcB synthase and PhcS receptor is critical for the full virulence of the respective R. solanacearum strains nih.gov.

Table 1: Key Components of the phc Quorum-Sensing System in Ralstonia solanacearum Involving Methyl 3-Hydroxytetradecanoate

| Component | Function | Reference |

|---|---|---|

| (R)-Methyl 3-hydroxytetradecanoate | Quorum-sensing signal molecule (quormone) | nih.govnih.gov |

| PhcB | Methyltransferase that synthesizes the signal molecule | nih.govnih.govnih.gov |

| PhcS/PhcRQ | Two-component system that senses the signal molecule | nih.govnih.govnih.gov |

| PhcA | Global transcriptional regulator activated by the signal | nih.govnih.gov |

| Virulence Factors Regulated | Extracellular polysaccharide I (EPS I), secondary metabolites, biofilm formation | nih.govnih.govnih.gov |

3-Hydroxytetradecanoic acid is a fundamental and often major fatty acid component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria nih.govfrontiersin.org. Lipid A is the molecule responsible for the endotoxic activity of LPS, which can trigger strong inflammatory responses in mammals nih.gov.

The structure of Lipid A typically consists of a phosphorylated β-(1→6)-linked diglucosamine backbone acylated with several fatty acid chains. The number and type of these acyl chains can vary between bacterial species and even in response to environmental conditions, which in turn affects the biological activity of the LPS nih.gov. 3-Hydroxytetradecanoic acid is one of the primary acyl chains commonly found attached to the glucosamine (B1671600) backbone frontiersin.org.

The biosynthesis of fatty acids, including 3-hydroxy fatty acids for Lipid A, is a highly regulated process. While specific details on the regulation of methyl 3-hydroxytetradecanoate production for Lipid A under strictly anaerobic conditions are not extensively detailed in the provided search results, the general pathway for fatty acid synthesis provides a foundation. In anaerobic ecosystems, the metabolism of lipids involves the action of various microbial enzymes nih.gov. The synthesis of plasmalogens in anaerobic bacteria, for instance, involves the modification of fully formed acyl glycerolipids researchgate.net. The metabolism of 3-hydroxybenzoate in the denitrifying bacterium Thauera aromatica under anaerobic conditions involves a series of specific enzymes, including a coenzyme A (CoA) ligase and a reductase nih.gov. This indicates that anaerobic bacteria possess specialized enzymatic machinery to metabolize and synthesize hydroxylated organic molecules. The biosynthesis of the fatty acid components of Lipid A is tightly controlled to match the growth rate of the cells, with different regulatory mechanisms in Gram-negative and Gram-positive bacteria nih.gov.

The endotoxic properties of LPS are primarily mediated by the interaction of Lipid A with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells nih.govresearchgate.net. The precise structure of Lipid A, particularly its acylation pattern, is a critical determinant of its ability to activate TLR4 and elicit an immune response nih.govnih.gov.

Synthetic Lipid A analogues containing (R)-3-hydroxytetradecanoyl groups have been shown to exhibit potent endotoxic activities, including pyrogenicity and the ability to induce the local Shwartzman reaction nih.gov. The presence of acyloxyacyl groups, where a secondary fatty acid is attached to the hydroxyl group of a primary 3-hydroxy fatty acid, is a key feature for the strong biological activity of Lipid A nih.gov. Specifically, a synthetic Lipid A with four (R)-3-hydroxytetradecanoyl residues demonstrated significant endotoxic activity nih.gov.

The number and position of acyl chains on the Lipid A backbone influence the activation of both TLR4 and the noncanonical inflammasome sensors, CASP4 and CASP5 nih.gov. While tetra-acylated Lipid A may not activate TLR4, it can still trigger CASP4/5-dependent responses. In contrast, penta- and hexa-acylated forms of Lipid A are capable of activating TLR4 nih.gov. This demonstrates that the presence and arrangement of fatty acids like 3-hydroxytetradecanoate are crucial for the host's recognition of bacterial endotoxin.

Table 2: Role of 3-Hydroxytetradecanoate in Lipid A Structure and Function

| Feature | Description | Reference |

|---|---|---|

| Structural Component | A primary acyl chain in the Lipid A moiety of LPS. | nih.govfrontiersin.org |

| Endotoxic Activity | The acylation pattern, including the presence of 3-hydroxytetradecanoate, is critical for TLR4 activation and the resulting inflammatory response. | nih.govnih.gov |

| Synthetic Analogs | Synthetic Lipid A containing (R)-3-hydroxytetradecanoyl groups exhibits potent endotoxic activities. | nih.gov |

The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is a complex and lipid-rich structure that is essential for its survival, pathogenesis, and resistance to antibiotics nih.govnih.gov. This cell wall is characterized by the presence of very long-chain α-alkyl, β-hydroxy fatty acids known as mycolic acids nih.gov.

While mycolic acids are the most prominent hydroxy fatty acids in the mycobacterial cell wall, other lipids containing methyl-branched fatty acids also play a significant role in the physiology and virulence of M. tuberculosis nih.govnih.gov. For instance, phenolic glycolipids (PGLs) are composed of a phenolphthiocerol core esterified with mycocerosic acids, which are multiple methyl-branched fatty acids nih.gov. The presence of PGLs has been associated with the hypervirulence of certain M. tuberculosis strains nih.gov.

The metabolism of fatty acids is crucial for M. tuberculosis during infection, as it utilizes host-derived lipids as a source of carbon and energy frontiersin.org. The regulation of fatty acid biosynthesis is therefore critical for the virulence of this pathogen. The transcriptional regulator FasR has been shown to be essential for the proper regulation of fatty acid biosynthesis in M. tuberculosis, and its inactivation leads to altered cell envelope lipid composition and reduced virulence frontiersin.org.

Furthermore, studies on compounds that interfere with fatty acid metabolism in M. tuberculosis highlight the importance of this pathway. For example, 3-O-methyl-alkylgallates have been shown to inhibit fatty acid desaturation, a key step in lipid metabolism, thereby inhibiting the growth of M. tuberculosis nih.govresearchgate.net. This suggests that the pathways involved in the synthesis and modification of fatty acids, including hydroxylated and methylated forms, are potential targets for antitubercular drugs.

Component of Endotoxic Lipopolysaccharide (Lipid A) in Gram-Negative Bacteria

Metabolic Interactions and Pathways

The biosynthesis of 3-hydroxy fatty acids is an integral part of the general fatty acid synthesis (FAS) pathway in bacteria nih.gov. The type II fatty acid synthesis system, found in most bacteria, is responsible for producing the acyl chains that are incorporated into various cellular components, including phospholipids (B1166683) and Lipid A nih.gov.

The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to malonyl-CoA. The growing acyl chain is attached to an acyl carrier protein (ACP). The core cycle of fatty acid elongation involves a series of four enzymatic reactions:

Condensation: A ketoacyl-ACP synthase (KAS) catalyzes the condensation of malonyl-ACP with an acyl-ACP primer.

Reduction: A ketoacyl-ACP reductase (KR) reduces the β-keto group to a β-hydroxy group, forming a 3-hydroxyacyl-ACP intermediate.

Dehydration: A hydroxyacyl-ACP dehydratase (DH) removes a molecule of water to create a double bond.

Reduction: An enoyl-ACP reductase (ER) reduces the double bond to form a saturated acyl-ACP, which is two carbons longer than the initial primer.

3-Hydroxytetradecanoyl-ACP is an intermediate in this cycle. This intermediate can be further processed in the elongation cycle or be diverted for the synthesis of other molecules, such as the Lipid A component of LPS nih.gov. The methylation of 3-hydroxytetradecanoic acid to form methyl 3-hydroxytetradecanoate is a subsequent step, often catalyzed by specific methyltransferases, as seen in the case of PhcB in Ralstonia solanacearum for the synthesis of its quorum-sensing signal nih.govnih.gov.

The synthesis of more complex hydroxy fatty acids can also be achieved through the action of enzymes such as cytochrome P450 monooxygenases, which can hydroxylate fatty acids at various positions mdpi.comfrontiersin.org.

Table 3: General Steps in the Biosynthesis of 3-Hydroxy Fatty Acids

| Step | Enzyme Class | Description | Reference |

|---|---|---|---|

| Initiation | Acetyl-CoA carboxylase, Malonyl-CoA:ACP transacylase | Production of malonyl-ACP from acetyl-CoA. | nih.gov |

| Elongation Cycle | Ketoacyl-ACP synthase (KAS) | Condensation of malonyl-ACP with a growing acyl-ACP chain. | nih.gov |

| Ketoacyl-ACP reductase (KR) | Reduction of the β-keto group to a β-hydroxy group, forming a 3-hydroxyacyl-ACP. | aocs.orgyoutube.com | |

| Hydroxyacyl-ACP dehydratase (DH) | Dehydration to form a double bond. | aocs.orgyoutube.com | |

| Enoyl-ACP reductase (ER) | Reduction of the double bond to form a saturated acyl-ACP. | aocs.orgyoutube.com | |

| Methylation | Methyltransferase (e.g., PhcB) | Transfer of a methyl group to the 3-hydroxy fatty acid. | nih.govnih.gov |

Analog of Naturally Occurring 3-Hydroxy Fatty Acids in Mitochondrial Dysfunction Pathways

Mitochondria are central to cellular energy and metabolism, with fatty acid β-oxidation being a primary energy-generating process. nih.gov Disruptions in mitochondrial function are hallmarks of aging and many diseases. nih.govnih.gov 3-Hydroxy fatty acids are critical intermediates in the β-oxidation spiral occurring within the mitochondria. Deficiencies in enzymes that process these molecules, such as acyl-CoA dehydrogenases, can lead to decreased energy production, metabolic dysfunction, and are associated with genetic fatty acid oxidation disorders. wikipedia.org

Methyl 3-hydroxytetradecanoate, as a stable, cell-permeable analog of the naturally occurring 3-hydroxytetradecanoic acid, serves as a valuable tool in studying these mitochondrial pathways. nih.gov By introducing this compound to cellular models, researchers can investigate the downstream effects on mitochondrial health, probe the activity of specific enzymes within the β-oxidation pathway, and explore the pathological mechanisms that arise from the improper metabolism of long-chain hydroxy fatty acids. hmdb.ca The study of how such analogs impact mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis provides insight into the intricate link between fatty acid metabolism and cellular health. mdpi.com

Inhibition of Acyl-CoA Dehydrogenase Activity

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial enzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation. wikipedia.org Their function is to introduce a double bond in the acyl-CoA substrate, a crucial step for its further breakdown. wikipedia.org The specific enzyme that acts on 3-hydroxyacyl-CoA intermediates is L-3-hydroxyacyl-CoA dehydrogenase (HADH).

While the outline suggests inhibition, the primary relationship between 3-hydroxyacyl-CoA (the activated form of the acid corresponding to methyl 3-hydroxytetradecanoate) and its dehydrogenase is that of a substrate. However, in metabolic disorders, the accumulation of specific metabolic intermediates can lead to enzyme inhibition. For instance, acetoacetyl-CoA has been shown to inhibit L-3-hydroxyacyl-CoA dehydrogenase activity. nih.gov Although direct inhibition by methyl 3-hydroxytetradecanoate or its CoA ester is not prominently documented, studying its metabolic flux can help understand conditions where substrate overload or the accumulation of related toxic intermediates might impair the function of dehydrogenases, disrupting the entire β-oxidation cascade. nih.gov

Relationship to Fatty Acid Biosynthesis and Degradation

3-Hydroxytetradecanoic acid holds a dual role, participating as an intermediate in both the synthesis and degradation of fatty acids. nih.gov These two opposing pathways are spatially and biochemically distinct.

Fatty Acid Biosynthesis (De Novo Synthesis): This process occurs in the cytoplasm and builds fatty acids from two-carbon units derived from acetyl-CoA. narayanamedicalcollege.com A key intermediate in this pathway is (R)-3-hydroxyacyl-acyl carrier protein (ACP). nih.govnih.gov This molecule is subsequently processed through further reduction, dehydration, and another reduction to extend the fatty acid chain. Thus, (R)-3-hydroxytetradecanoyl-ACP represents a specific step in the creation of a 14-carbon fatty acid. nih.govnih.gov

Fatty Acid Degradation (β-Oxidation): This catabolic pathway takes place in the mitochondria and breaks down long-chain fatty acids to produce acetyl-CoA for energy production. wikipedia.orgnih.gov One of the core intermediates in this cycle is (S)-3-hydroxyacyl-CoA, which is formed by the hydration of an enoyl-CoA intermediate. nih.gov This intermediate is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase to form a β-ketoacyl-CoA, which is subsequently cleaved.

| Metabolic Pathway | Role of 3-Hydroxy Fatty Acid Intermediate | Cellular Location | Stereoisomer | Key Precursor/Product |

|---|---|---|---|---|

| Fatty Acid Biosynthesis | Intermediate in chain elongation | Cytoplasm | (R)-configuration (bound to ACP) | Formed from 3-ketoacyl-ACP |

| Fatty Acid Degradation (β-Oxidation) | Intermediate in fatty acid breakdown | Mitochondria | (S)-configuration (bound to CoA) | Formed from enoyl-CoA |

Integration into Polyhydroxyalkanoate (PHA) Biosynthesis Pathways

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage granules. nih.govmdpi.com Medium-chain-length PHAs (mcl-PHAs) are composed of monomers with 6 to 14 carbon atoms, and 3-hydroxytetradecanoate is a common constituent of these biopolymers. nih.govmdpi.comresearchgate.net Bacteria synthesize these polymers by channeling intermediates from central metabolic pathways, primarily fatty acid metabolism. nih.govfrontiersin.org

There are three main metabolic routes that supply the (R)-3-hydroxyacyl-CoA monomers required for PHA synthesis:

De Novo Fatty Acid Biosynthesis: Utilized when bacteria grow on unrelated carbon sources like sugars. nih.govnih.gov

β-Oxidation of Fatty Acids: The primary route when fatty acids are provided as the carbon source. nih.govnih.gov

Chain Elongation: A pathway that condenses acetyl-CoA moieties onto a growing acyl-CoA chain. nih.gov

The final and key step in PHA production is the polymerization of (R)-3-hydroxyacyl-CoA monomers, a reaction catalyzed by the enzyme PHA synthase (PhaC). nih.govmdpi.com These synthases exhibit varying substrate specificities. frontiersin.org Class II PHA synthases, such as those found in Pseudomonas species, are particularly known for incorporating medium-chain-length 3-hydroxyalkanoates (C6 to C14) into the growing polymer chain. nih.govnih.gov Therefore, (R)-3-hydroxytetradecanoyl-CoA is a direct substrate for these PHA synthases, making it a building block for producing mcl-PHAs. mdpi.comnih.gov The ability of certain PHA synthases to accept a broad range of substrates is a key area of research for producing novel biopolymers with diverse material properties. frontiersin.org

A direct link exists between de novo fatty acid synthesis and PHA production, which is crucial when bacteria are fed simple carbon sources like gluconate or glucose. mdpi.comnih.gov In this pathway, the intermediate (R)-3-hydroxyacyl-ACP is diverted from its role in fatty acid elongation. nih.govnih.gov The enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG) catalyzes the conversion of (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA. mdpi.comnih.govresearchgate.net This CoA thioester can then be directly polymerized by PHA synthase (PhaC), effectively channeling building blocks from fatty acid synthesis into bioplastic production. nih.govnih.gov

When bacteria utilize fatty acids as their primary food source, the β-oxidation pathway becomes the main supplier of monomers for mcl-PHA synthesis. nih.govnih.govnih.gov The β-oxidation cycle generates a trans-2-enoyl-CoA intermediate. nih.gov The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) stereospecifically hydrates this intermediate to form (R)-3-hydroxyacyl-CoA. nih.govnih.gov This action bypasses the standard β-oxidation intermediate, (S)-3-hydroxyacyl-CoA, and instead produces the correct (R)-stereoisomer required by PHA synthase. nih.gov This enzymatic link allows for the efficient conversion of dietary fatty acids into PHA storage granules.

| Enzyme | Connecting Pathway | Substrate | Product | Function |

|---|---|---|---|---|

| PhaG (3-hydroxyacyl-ACP:CoA transacylase) | De Novo Fatty Acid Biosynthesis | (R)-3-hydroxyacyl-ACP | (R)-3-hydroxyacyl-CoA | Links fatty acid synthesis to PHA biosynthesis. mdpi.comnih.gov |

| PhaJ ((R)-specific enoyl-CoA hydratase) | β-Oxidation | trans-2-enoyl-CoA | (R)-3-hydroxyacyl-CoA | Links fatty acid degradation to PHA biosynthesis. nih.govnih.gov |

An extensive review of the scientific literature was conducted to gather information on the specific biological roles and mechanisms of action of Methyl 3-hydroxytetradecanoate, focusing on the topics outlined in your request. After a thorough search, it has been determined that there is a significant lack of specific research data available for Methyl 3-hydroxytetradecanoate in the context of the requested sections and subsections.

The available research on 3-hydroxy fatty acid methyl esters is often broad, focusing on their general class or on other specific molecules within that class. While there is extensive research on related topics such as the role of other fatty acids in metabolism, inflammation, and insulin (B600854) resistance, this information does not directly pertain to Methyl 3-hydroxytetradecanoate.

Specifically, the literature search did not yield detailed research findings or data tables for the following areas concerning Methyl 3-hydroxytetradecanoate:

Role in Glucose and Fatty Acid Metabolism

Potential in Modulating Oxidative Stress

Potential in Modulating Inflammation

Potential in Modulating Insulin Resistance

Specific Enzyme Inhibition (antielastase, antiurease, antioxidant activities)

One notable finding is the identification of Methyl 3-hydroxytetradecanoate as a quorum-sensing signal molecule, specifically 3-hydroxy myristic acid methyl ester, which is involved in regulating the virulence of the bacterium Ralstonia solanacearum. medchemexpress.com However, this role in bacterial communication does not directly address the outlined topics of metabolism, oxidative stress, inflammation, or insulin resistance in a broader physiological context.

Given the strict requirement to adhere to the provided outline and to ensure scientific accuracy, it is not possible to generate the requested article with the currently available scientific evidence. To do so would require extrapolation from unrelated compounds or speculation, which would compromise the integrity and factual basis of the content.

Therefore, we are unable to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested, due to the absence of specific research on Methyl 3-hydroxytetradecanoate in these areas.

Analytical Methodologies for Methyl 3 Hydroxytetradecanoate Quantification and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of Methyl 3-hydroxytetradecanoate (B1260086). Gas chromatography and high-performance liquid chromatography are particularly prominent in its analysis, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Methyl 3-hydroxytetradecanoate. This method provides both qualitative and quantitative information, allowing for the identification and concentration measurement of the compound. The process involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

In the analysis of 3-hydroxy fatty acid methyl esters, a characteristic fragmentation pattern is often observed. The base peak in the mass spectrum is frequently seen at an m/z of 103, which is indicative of 3-hydroxy fatty acid methyl esters spectra-analysis.com.

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Value/Condition |

| GC System | Agilent 7890 GC or similar |

| Column | HP 5-ms capillary column (30 m x 0.25 mm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Oven Temperature Program | Ramped, e.g., initial temp of 100°C, ramped to 250-300°C |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

While Electron Ionization (EI) is a common mode in GC-MS, it can sometimes lead to extensive fragmentation, making it difficult to determine the molecular weight of the analyte. Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and a more prominent molecular ion peak. ijesd.orgabcam.com This is particularly useful for confirming the molecular weight of Methyl 3-hydroxytetradecanoate. In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source, which then reacts with the analyte molecules to produce protonated molecules or adduct ions. This process helps in the clear identification of the molecular ion, aiding in the structural elucidation of the compound. ijesd.orgoup.com The use of CI can be crucial for distinguishing between isomers and confirming the identity of the target analyte in complex samples.

Methyl 3-hydroxytetradecanoate is often analyzed as part of a broader Fatty Acid Methyl Ester (FAME) profile. chemicalbook.com FAME analysis is a standard technique for identifying and quantifying the fatty acid composition of a sample. researchgate.net This involves converting the fatty acids in a sample into their corresponding methyl esters, which are more volatile and suitable for GC analysis. researchgate.netresearchgate.net The resulting profile provides a detailed compositional fingerprint of the fatty acids present, including saturated, unsaturated, and hydroxy fatty acids. chemicalbook.com FAME profiling is a critical tool in various fields, including microbiology, food science, and biofuel production, for characterizing and comparing different samples based on their fatty acid content. chemicalbook.comresearchgate.net

For accurate quantification using GC-MS, an internal standard is often employed. An internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is added in a known concentration to both the sample and the calibration standards. This helps to correct for variations in sample preparation, injection volume, and instrument response.

For fatty acid analysis, odd-chain fatty acids or their methyl esters, such as heptadecanoic acid (C17:0) or its methyl ester, are commonly used as internal standards because they are typically absent in biological samples. researchgate.net For enhanced accuracy in the quantification of Methyl 3-hydroxytetradecanoate, an isotopically labeled internal standard, such as pentadeuterated methyl 3-hydroxytetradecanoate, can be utilized. The use of a stable isotope-labeled standard is considered the gold standard for quantification with mass spectrometry. This is because it co-elutes with the analyte and has a very similar chemical behavior during extraction and ionization, but it can be distinguished by its higher mass in the mass spectrometer. This approach minimizes matrix effects and provides the most accurate and precise quantification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Methyl 3-hydroxytetradecanoate contains a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl 3-hydroxytetradecanoate and (S)-methyl 3-hydroxytetradecanoate. These enantiomers can have different biological activities. Therefore, it is often necessary to determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving good separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (% ee) or the ratio of the two enantiomers can be accurately determined. This is a crucial quality control step in the synthesis and application of enantiomerically pure Methyl 3-hydroxytetradecanoate.

Spectroscopic Techniques

Spectroscopic techniques are invaluable for the structural characterization of Methyl 3-hydroxytetradecanoate, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. For Methyl 3-hydroxytetradecanoate, both ¹H NMR and ¹³C NMR provide valuable information.

¹H NMR (Proton NMR): The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. Key expected signals would include a singlet for the methyl ester protons (-OCH₃), multiplets for the protons on the carbon bearing the hydroxyl group (-CH(OH)-) and the adjacent methylene (B1212753) group (-CH₂-CO-), a triplet for the terminal methyl group of the fatty acid chain, and a broad signal for the hydroxyl proton (-OH). The chemical shifts and coupling patterns of these signals provide a detailed map of the proton environment within the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 3-hydroxytetradecanoate would give a distinct signal. Key signals would include the carbonyl carbon of the ester group, the carbon attached to the hydroxyl group, the methyl carbon of the ester, and the various methylene carbons along the fatty acid chain.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The FTIR spectrum of Methyl 3-hydroxytetradecanoate would exhibit characteristic absorption bands. A strong absorption band around 1740 cm⁻¹ would indicate the presence of the ester carbonyl group (C=O). A broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. Additionally, C-H stretching vibrations for the aliphatic chain would be observed around 2850-3000 cm⁻¹.

Table 2: Expected Spectroscopic Data for Methyl 3-hydroxytetradecanoate

| Technique | Expected Key Signals/Bands |

| ¹H NMR | ~3.7 ppm (s, 3H, -OCH₃), ~4.0 ppm (m, 1H, -CH(OH)-), ~2.4-2.6 ppm (m, 2H, -CH₂-CO-), ~1.2-1.6 ppm (m, alkyl chain), ~0.9 ppm (t, 3H, terminal -CH₃) |

| ¹³C NMR | ~173 ppm (C=O), ~68 ppm (-CH(OH)-), ~51 ppm (-OCH₃), various signals for alkyl chain carbons |

| FTIR | ~3200-3600 cm⁻¹ (broad, O-H stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (strong, C=O stretch) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including methyl 3-hydroxytetradecanoate.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the structural integrity of methyl 3-hydroxytetradecanoate by identifying the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals corresponding to the terminal methyl group of the alkyl chain, the long chain of methylene (-(CH₂)n-) groups, the protons adjacent to the hydroxyl and ester functionalities, and the methyl ester group.

The ¹H NMR spectrum of a typical long-chain saturated fatty acid methyl ester shows a terminal methyl triplet at approximately 0.88 ppm, a large signal for the bulk methylene protons around 1.3-1.4 ppm, and a triplet for the methylene group alpha to the ester carbonyl at 2.35 ppm. aocs.org The presence of the 3-hydroxy group and the methyl ester introduces specific, identifiable shifts. The methyl ester protons typically produce a sharp singlet peak at about 3.7 ppm. aocs.org Protons on the carbon bearing the hydroxyl group (CH-OH) and the adjacent methylene group (CH₂-COO) will have characteristic chemical shifts and splitting patterns that confirm the 3-hydroxy substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 3-Hydroxytetradecanoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Terminal CH₃ | ~ 0.88 | Triplet |

| (CH₂)₉ | ~ 1.2-1.4 | Multiplet |

| CH₂-CH(OH) | ~ 1.4-1.6 | Multiplet |

| CH₂-COO | ~ 2.4-2.5 | Doublet of Doublets |

| CH(OH) | ~ 4.0-4.2 | Multiplet |

| O-CH₃ (Ester) | ~ 3.7 | Singlet |

| OH | Variable | Singlet (broad) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups present in methyl 3-hydroxytetradecanoate. The FTIR spectrum displays characteristic absorption bands that correspond to the vibrations of specific chemical bonds. For methyl 3-hydroxytetradecanoate, the most prominent bands are associated with the hydroxyl, carbonyl, and alkyl groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the O-H stretching vibration of the hydroxyl group. The presence of the ester functional group is confirmed by a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1730-1746 cm⁻¹. researchgate.net The C-H stretching vibrations of the long alkyl chain are observed as sharp peaks between 2850 and 3000 cm⁻¹. Additionally, bending vibrations for methyl and methylene groups appear in the 1370-1470 cm⁻¹ region. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Methyl 3-Hydroxytetradecanoate

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ester Carbonyl (C=O) | Stretching | 1730 - 1746 (strong) |

| Methylene (CH₂) | Bending | ~ 1465 |

| Ester (C-O) | Stretching | 1100 - 1300 |

Mass Spectrometry (MS/MS) for Monomer Characterization

Mass spectrometry (MS), particularly with tandem mass spectrometry (MS/MS) capabilities, is a powerful tool for determining the molecular weight and characterizing the fragmentation pattern of methyl 3-hydroxytetradecanoate, which aids in its structural confirmation. The exact mass of the compound is 258.21949 g/mol . massbank.eumassbank.jp

In electron ionization (EI) mass spectrometry, the fragmentation of methyl 3-hydroxytetradecanoate follows a characteristic pattern. A key diagnostic feature for 3-hydroxy fatty acid methyl esters is the presence of a prominent base peak at a mass-to-charge ratio (m/z) of 103. researchgate.net This ion is highly stable due to the electronic contribution from the adjacent ester group. researchgate.net Another significant fragment may be observed at m/z 240, which corresponds to the loss of the hydroxyl group from the parent molecule. researchgate.net The analysis of these fragment ions allows for unambiguous identification of the monomer.

Table 3: Significant Ions in the Mass Spectrum of Methyl 3-Hydroxytetradecanoate

| m/z Value | Relative Intensity (%) | Proposed Fragment Identity |

| 258 | 0.08 | [M]⁺ (Molecular Ion) |

| 240 | 0.42 | [M - H₂O]⁺ |

| 103 | 99.99 | [CH(OH)CH₂COOCH₃]⁺ (Base Peak) |

| 74 | 24.85 | [CH₂COOCH₃]⁺ (McLafferty Rearrangement) |

| 43 | 14.98 | [C₃H₇]⁺ |

Data sourced from MassBank Record: MSBNK-Fac_Eng_Univ_Tokyo-JP009737. massbank.jp

Other Characterization Methods

Differential Scanning Calorimetry (DSC) for Thermal Properties of PHA Copolymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to characterize the properties of polyhydroxyalkanoate (PHA) copolymers that incorporate 3-hydroxytetradecanoate monomers. mdpi.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides critical information about the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of fusion (ΔHm). mdpi.com

The incorporation of medium-chain-length monomers like 3-hydroxytetradecanoate into PHA copolymers has a significant impact on their thermal properties. Research has shown that an increased proportion of longer-chain monomers, such as 3-hydroxydodecanoate (C12) and 3-hydroxytetradecanoate (C14), leads to decreases in the melting temperature, glass transition temperature, and melt enthalpy of the resulting PHA. nih.gov For instance, medium-chain-length PHAs (mcl-PHAs) exhibit Tg values that can range from -25 to 65 °C and low melting temperatures, often between 42 to 65 °C. researchgate.net This modification of thermal properties is crucial for tailoring the polymer's characteristics for specific applications, moving it from a hard, brittle state to a more flexible, elastomeric material. researchgate.net The DSC thermograms provide a quantitative measure of these changes, allowing for the correlation between monomer composition and the final thermal behavior of the copolymer. nih.govresearchgate.net

Table 4: Influence of Monomer Composition on PHA Thermal Properties

| Polymer Type | Monomer Composition | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |

| P(3HB) (scl-PHA) | 3-hydroxybutyrate | ~ 5 to 10 °C | ~ 170 to 180 °C | High |

| mcl-PHA | C6-C14 monomers | ~ -25 to -50 °C | ~ 43 to 65 °C | Low / Amorphous |

| P(3HB-co-3HV) | 3HB and 3-hydroxyvalerate | Varies with %3HV | Decreases with %3HV | Reduced |

| PHA with 3HTD | Contains 3-hydroxytetradecanoate | Tends to be lower | Tends to be lower | Reduced |

Note: Values are typical ranges and can vary based on specific monomer ratios and production conditions.

Applications of Methyl 3 Hydroxytetradecanoate in Chemical Biology and Biotechnology

Precursor for Bioactive Lipid and Pharmaceutical Intermediate Synthesis

Methyl 3-hydroxytetradecanoate (B1260086) is a key precursor in the synthesis of various bioactive lipids and pharmaceutical intermediates. Its bifunctional nature, containing both a hydroxyl group and a methyl ester, allows for versatile chemical modifications, making it an important starting material for multi-step synthetic processes. The compound is particularly recognized for its role in creating stereospecific molecules for the pharmaceutical industry.

Chiral Building Block in Drug Design

The stereochemistry of Methyl 3-hydroxytetradecanoate is critical to its function in drug design. innospk.com As a chiral building block, its enantiomers, (S)-Methyl 3-hydroxytetradecanoate and (R)-Methyl 3-hydroxytetradecanoate, are utilized to construct complex molecules with specific three-dimensional arrangements. This chirality is essential for ensuring the desired biological activity and specificity of the final drug product, as different enantiomers of a drug can have vastly different pharmacological effects. The hydroxyl and ester groups provide reactive sites for building larger, more complex molecular architectures required for therapeutic agents. innospk.com

Synthesis of Orlistat

One of the most prominent applications of Methyl 3-hydroxytetradecanoate is as a key intermediate in the synthesis of Orlistat. innospk.com Orlistat is a potent inhibitor of pancreatic lipases and is widely used for the management of obesity. The synthesis of Orlistat requires the specific (3S) configuration of the hydroxytetradecanoate moiety to ensure its efficacy. The manufacturing process for Orlistat relies on the high purity and correct stereochemistry of this intermediate to produce the final active pharmaceutical ingredient with the correct therapeutic action. innospk.com

Development of Enantiomerically Pure Compounds for Pharmaceutical and Agrochemical Industries

The demand for enantiomerically pure compounds is a significant driver in the pharmaceutical and agrochemical industries. Methyl 3-hydroxytetradecanoate serves as a valuable starting material for the synthesis of such compounds. innospk.com Its defined stereocenter is incorporated into the final product, which is crucial for interacting with chiral biological targets like enzymes and receptors. While its application in the synthesis of Orlistat is well-documented, the potential for its use in developing other novel, chirally pure therapeutic agents and agrochemicals is an area of ongoing interest in fine chemical production. innospk.com

Role in Drug Delivery Systems

While Methyl 3-hydroxytetradecanoate is primarily known as a synthetic intermediate, its properties as a lipid methyl ester suggest potential, though not yet widely documented, roles in drug delivery systems. The modification of fatty acids into methyl esters can alter their physicochemical properties, which may be leveraged in formulation science.

Enhanced Solubility and Bioavailability of Methyl Ester Form

In drug development, converting a molecule to its methyl ester form is a common strategy to enhance its lipophilicity. This increased lipid solubility can potentially improve a drug's ability to be absorbed and transported across biological membranes, thereby increasing its bioavailability. While specific studies detailing the enhanced solubility and bioavailability of Methyl 3-hydroxytetradecanoate itself as a therapeutic agent are not prominent, the principles of medicinal chemistry suggest that its methyl ester form would possess greater lipid solubility than its corresponding carboxylic acid.

Incorporation into Nanostructured Lipid Carriers for Enhanced Drug Encapsulation

Nanostructured Lipid Carriers (NLCs) are advanced drug delivery systems composed of a blend of solid and liquid lipids, creating an imperfect lipid matrix. researchgate.net This structure allows for higher drug loading and reduced drug expulsion during storage compared to other lipid-based carriers. researchgate.net Lipids are a key component of NLCs, and compounds like fatty acid esters could potentially be incorporated into the lipid matrix. researchgate.net The inclusion of such molecules can modify the carrier's properties, potentially enhancing the encapsulation efficiency and controlling the release of other entrapped therapeutic agents. However, specific research findings detailing the incorporation of Methyl 3-hydroxytetradecanoate into NLCs for drug encapsulation are not extensively available in the current literature.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight |

| Methyl 3-hydroxytetradecanoate | 3-Hydroxy Myristic Acid Methyl Ester, Methyl 3-hydroxymyristate | C15H30O3 | 258.40 g/mol |

| Orlistat | Tetrahydrolipstatin, Xenical | C29H53NO5 | 495.73 g/mol |

Conjugation with Polymers or Nanoparticles for Drug Formulation

The conjugation of therapeutic agents to polymeric carriers is a well-established strategy in drug delivery to enhance drug solubility, prolong circulation time, and enable targeted delivery. Polymer-drug conjugates often consist of a biocompatible polymer backbone, a drug, and a linker that connects them. This model allows for the creation of sophisticated drug delivery systems (DDS) that can improve the therapeutic profile of various drugs.

While direct conjugation of Methyl 3-hydroxytetradecanoate is not extensively documented, its parent polymer family, polyhydroxyalkanoates (PHAs), is gaining significant attention for creating nanoparticles for drug delivery. PHAs are biodegradable and biocompatible, making them suitable for medical applications. PHA-based nanoparticles have been explored as carriers for hydrophobic anticancer agents, demonstrating the potential for higher drug loading and slower, more sustained release compared to other polymeric systems like poly(D,L-lactide-co-glycolic) acid (PLGA).

The hydrophobic nature of the 14-carbon chain in 3-hydroxytetradecanoate makes it a candidate for incorporation into amphiphilic polymer structures designed to self-assemble into nanoparticles or micelles. These nanostructures can encapsulate poorly water-soluble drugs within their hydrophobic core, improving their bioavailability. The hydroxyl group on the monomer offers a potential site for chemical modification or conjugation with other molecules. This positions monomers like 3-hydroxytetradecanoate as potential building blocks for novel, biodegradable drug delivery platforms, even though this specific application requires further research.

Biofuel Development

Conversion of Polyhydroxyalkanoates (PHAs) into Methyl Esters for Biofuels

Microbial polyhydroxyalkanoates (PHAs) have been identified as a renewable resource for a new class of biofuels. The conversion process involves the chemical breakdown of the PHA polymer into its constituent monomer units in the form of methyl esters. Specifically, medium-chain-length PHAs (mcl-PHAs), which contain monomers such as 3-hydroxytetradecanoate, can be transformed into medium-chain-length 3-hydroxyalkanoate methyl esters (3HAMEs).